

Spectroscopic Profile of 1-Benzyl-4-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzyl-4-hydroxypiperidine**

Cat. No.: **B029503**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile pharmaceutical intermediate, **1-Benzyl-4-hydroxypiperidine** (CAS No: 4727-72-4). The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, complete with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1-Benzyl-4-hydroxypiperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.22	m	5H	Ar-H
3.41	s	2H	-CH ₂ -Ph
3.57 (approx.)	m	1H	CH-OH
2.75 - 2.73	d	2H	Piperidine-H (axial, adjacent to N)
1.90 - 1.85	m	2H	Piperidine-H (equatorial, adjacent to N)
1.68 (approx.)	m	2H	Piperidine-H (axial, adjacent to C-OH)
1.52 (approx.)	m	2H	Piperidine-H (equatorial, adjacent to C-OH)
4.5 (approx.)	s (broad)	1H	-OH

¹³C NMR (100 MHz, DMSO-d₆)[[1](#)]

Chemical Shift (δ) ppm	Assignment
138.63	Ar-C (quaternary)
129.35	Ar-CH
128.19	Ar-CH
126.94	Ar-CH
64.02	CH-OH
62.69	-CH ₂ -Ph
53.93	Piperidine-CH ₂ (adjacent to N)
39.93	Piperidine-CH ₂ (adjacent to C-OH)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Strong, Broad	O-H stretch (alcohol)
3020 - 3080	Medium	C-H stretch (aromatic)
2800 - 3000	Medium	C-H stretch (aliphatic)
1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
1050 - 1150	Strong	C-O stretch (secondary alcohol)
700 - 750	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Electron Ionization (EI) at 75 eV[2]

m/z	Relative Intensity (%)	Proposed Fragment
191	44.7	[M] ⁺ (Molecular Ion)
100	-	[M - C ₇ H ₇] ⁺
92	16.1	[C ₇ H ₈] ⁺ (Toluene)
91	100.0	[C ₇ H ₇] ⁺ (Tropylium ion)
65	12.0	[C ₅ H ₅] ⁺
56	11.0	[C ₄ H ₈] ⁺
44	13.7	[C ₂ H ₆ N] ⁺
42	13.1	[C ₂ H ₄ N] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **1-Benzyl-4-hydroxypiperidine** was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then filtered into a 5 mm NMR tube.

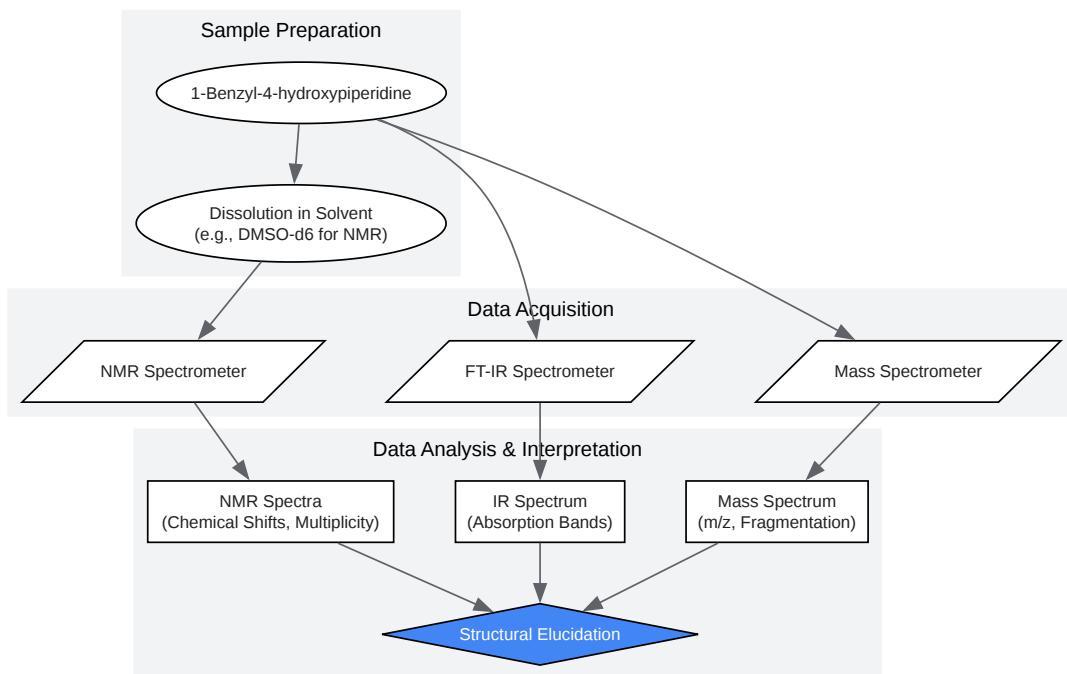
Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. For the ¹H spectrum, a standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled pulse sequence was employed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **1-Benzyl-4-hydroxypiperidine** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The FT-IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum was collected in the range of 4000-650 cm^{-1} with a resolution of 4 cm^{-1} . An air background spectrum was subtracted from the sample spectrum.

Mass Spectrometry (MS)


Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

Ionization and Analysis: Mass spectra were obtained using an electron ionization (EI) source operating at 75 eV. The resulting ions were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratio (m/z) of the ions was recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Benzyl-4-hydroxypiperidine**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 1-Benzyl-4-hydroxypiperidine(4727-72-4) MS spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Benzyl-4-hydroxypiperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029503#spectroscopic-data-of-1-benzyl-4-hydroxypiperidine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com